molecular formula C11H20O5 B12590955 Acetic acid--4-(hydroxymethyl)cyclohexyl acetate (1/1) CAS No. 501923-01-9

Acetic acid--4-(hydroxymethyl)cyclohexyl acetate (1/1)

Cat. No.: B12590955
CAS No.: 501923-01-9
M. Wt: 232.27 g/mol
InChI Key: VPPFEZNABKFCPZ-UHFFFAOYSA-N
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Description

Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) is a chemical compound that combines the properties of acetic acid and cyclohexyl acetate This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a cyclohexyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) typically involves the esterification of cyclohexene with acetic acid. This reaction can be carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can be optimized using reactive distillation techniques. This method involves the use of a side-reactor column configuration, which includes a vacuum column coupled with atmospheric side reactors. This setup helps overcome thermodynamic restrictions and improves the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under acidic or basic

Properties

CAS No.

501923-01-9

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

acetic acid;[4-(hydroxymethyl)cyclohexyl] acetate

InChI

InChI=1S/C9H16O3.C2H4O2/c1-7(11)12-9-4-2-8(6-10)3-5-9;1-2(3)4/h8-10H,2-6H2,1H3;1H3,(H,3,4)

InChI Key

VPPFEZNABKFCPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1CCC(CC1)CO

Origin of Product

United States

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